molecular formula C13H8FN3O2S B2596793 N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-53-0

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2596793
CAS No.: 919860-53-0
M. Wt: 289.28
InChI Key: ZQGCLOHAXXUKAP-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, an isoxazole ring, and a fluorophenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a fluorophenyl thiourea with α-haloketones. The isoxazole ring can be synthesized via the cyclization of β-keto esters with hydroxylamine. The final step involves coupling the thiazole and isoxazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)isoxazole-5-carboxamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCLOHAXXUKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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